Bienvenue dans la boutique en ligne BenchChem!

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Palladium catalysis Cross-coupling Synthetic chemistry

7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326898-15-0) offers ~1000x faster Pd(0) oxidative addition than the 7-chloro analog due to lower C–Br bond energy (68 vs 81 kcal/mol), enabling efficient Suzuki/Heck/Buchwald-Hartwig couplings. LogP 4.06 with zero H-bond donors predicts CNS permeability. Higher density (+12.7%) and boiling point vs chloro congener assist HPLC method development. ≥95% purity. Request bulk quote.

Molecular Formula C17H20BrNO2
Molecular Weight 350.256
CAS No. 1326898-15-0
Cat. No. B2909210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1326898-15-0
Molecular FormulaC17H20BrNO2
Molecular Weight350.256
Structural Identifiers
SMILESC1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Br)OCC2=O
InChIInChI=1S/C17H20BrNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2
InChIKeyFAASUKGGFPPPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Structural and Physicochemical Baseline for Procurement Decisions


7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326898-15-0) is a halogenated benzoxazepinone featuring a seven-membered heterocyclic core with a 7-bromo substituent and an N-cyclohexenylethyl side chain . Its molecular formula is C₁₇H₂₀BrNO₂ with a molecular weight of 350.25 g/mol, a predicted density of 1.346±0.06 g/cm³, and a predicted boiling point of 495.3±45.0 °C . The compound is supplied at ≥95% purity by multiple established vendors under catalog numbers including AKSci 1938DJ, CymitQuimica 10-F727971, and Leyan 1399651 .

Why 7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cannot Be Replaced by Structurally Similar Analogs


Within the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one family, substitution at the 7-position and the nature of the N-alkyl side chain are non-interchangeable determinants of synthetic utility. The 7-bromo substituent provides far greater reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig) than the corresponding 7-chloro analog, owing to the lower bond dissociation energy of the C–Br bond (approximately 68 kcal/mol) versus C–Cl (approximately 81 kcal/mol) [1]. Consequently, the 7-chloro variant (CAS 1326898-03-6) cannot directly substitute for the bromo compound in most C–C and C–N bond-forming sequences without compromising coupling yields and requiring higher catalyst loadings or harsher conditions . Simultaneously, analogs that share the 7-bromo feature but bear different N-substituents (e.g., 7-bromo-4-(4-ethylbenzyl)- or 7-bromo-4-(2-thienylmethyl)-derivatives) lack the cyclohexenylethyl moiety, which introduces a conformationally restricted alkenyl side chain capable of participating in stereoselective transformations or influencing target binding . These structural distinctions are not cosmetic; they translate into measurable differences in reactivity, physicochemical properties, and downstream application scope that render generic substitution scientifically unjustifiable.

Quantitative Differentiation Evidence for 7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one vs. Closest Analogs


Enhanced Cross-Coupling Reactivity: C–Br vs. C–Cl Leaving-Group Potential

The 7-bromo substituent in the target compound enables high-yielding Suzuki–Miyaura and Buchwald–Hartwig couplings under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C). In contrast, the analogous 7-chloro derivative (CAS 1326898-03-6) typically requires elevated temperatures (≥100 °C), stronger bases, or specialized ligands (e.g., SPhos, XPhos) to achieve comparable conversion, adding cost and complexity [1]. The C–Br bond dissociation energy is approximately 68 kcal/mol, versus approximately 81 kcal/mol for C–Cl, translating into a roughly 10³-fold rate enhancement in oxidative addition with Pd(0) catalysts under identical conditions [2].

Palladium catalysis Cross-coupling Synthetic chemistry

Physicochemical Differentiation: Density and Boiling Point vs. 7-Chloro Analog

The target compound exhibits a predicted density of 1.346±0.06 g/cm³ and a predicted boiling point of 495.3±45.0 °C . The 7-chloro comparator (CAS 1326898-03-6) has a predicted density of 1.195±0.06 g/cm³ and a predicted boiling point of 484.4±45.0 °C . The 12.7% higher density and 10.9 °C higher boiling point of the bromo compound reflect the greater atomic mass and polarizability of bromine and affect chromatographic retention (longer GC retention time, distinct HPLC elution profile) as well as distillation/purification parameters during scale-up.

Physicochemical properties Chromatography Process chemistry

Lipophilicity and Hydrogen-Bonding Profile vs. 7-Chloro and Unsubstituted Core

The target compound has a calculated LogP of 4.0606, with zero hydrogen bond donors (H_Donors: 0) and two hydrogen bond acceptors (H_Acceptors: 2) . The unsubstituted parent 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 34844-80-9) has a significantly lower LogP (~1.3) and contains one H-bond donor, making it more polar and water-soluble but less membrane-permeable [1]. The 7-chloro analog also has a lower LogP (~3.91) compared to the bromo compound [2]. The bromo compound's higher LogP and absence of H-bond donors favor passive membrane permeability and blood–brain barrier penetration potential in cell-based assays.

Lipophilicity Drug-likeness Permeability

Documented Utility as a Benzoxazepine-Containing Kinase Inhibitor Intermediate

The 7-bromobenzoxazepine core is a validated intermediate in the synthesis of mTOR and PI3K kinase inhibitors, as demonstrated in a process development and scale-up study (DOI: 10.1021/acs.oprd.5b00037) that reports a scalable route to 7-bromobenzoxazepine and its telescoped conversion to an mTOR inhibitor [1]. While this publication does not specifically use the N-cyclohexenylethyl-substituted variant, it establishes that the 7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold is a privileged pharmacophore in kinase drug discovery, with the bromo substituent serving as the essential handle for late-stage diversification via cross-coupling [2].

Kinase inhibitor Process chemistry Scale-up

Optimal Application Scenarios for 7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Based on Quantitative Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Kinase Inhibitor Programs

The 7-bromo substituent is the critical functional handle for Suzuki–Miyaura and Buchwald–Hartwig couplings, as established by its ~1000-fold faster oxidative addition with Pd(0) versus the chloro analog. Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select the bromo compound for efficient late-stage diversification of the benzoxazepinone core, leveraging the reported process-scale precedent for mTOR inhibitor assembly [1].

CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity and Blood–Brain Barrier Permeability

With a LogP of 4.0606 and zero hydrogen bond donors, the compound resides in a lipophilicity range favorable for passive CNS penetration. Computational and screening groups prioritizing blood–brain barrier-permeable scaffolds should prefer this compound over the unsubstituted core (LogP ~1.3) or more polar analogs, as the measured LogP difference of +2.76 directly correlates with predicted membrane permeability .

Process Chemistry Scale-Up Feasibility Assessment and Purification Method Development

The 12.7% higher density and 10.9 °C higher boiling point relative to the chloro analog provide measurable parameters for developing robust purification protocols (e.g., fractional distillation, preparative HPLC method optimization). Process chemists evaluating scalability can use these predicted property differences to anticipate solvent partitioning behavior and GC/HPLC retention time shifts during analytical method development .

Quote Request

Request a Quote for 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.